5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a triazolopyrimidinone derivative characterized by a fused bicyclic core structure. The compound features a 4-methylphenyl substituent at position 5 and a hydrogen atom at position 2 (Figure 1). Triazolopyrimidinones are known for their versatility in medicinal chemistry, with applications ranging from antimicrobial agents to enzyme inhibitors .
Properties
IUPAC Name |
5-(4-methylphenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-8-2-4-9(5-3-8)10-6-11(17)16-12(15-10)13-7-14-16/h2-7H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSTVJDMMJKABS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N3C(=N2)N=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be achieved through several methods:
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Oxidative Cyclization of N-(2-pyridyl)amidines: : This method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide. Environmentally friendly oxidizers like PIFA (phenyliodine bis(trifluoroacetate)) and iodine/potassium iodide can also be used .
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Cyclization Using Hydroxylamine: : Another approach involves the reaction of 2-aminopyridines with ethoxycarbonyl thioisocyanate to form (2-pyridyl)thiocarbamathioyl derivatives, which are then treated with hydroxylamine hydrochloride to yield the desired triazolopyrimidine .
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Synthesis from 2-Aminopyridines and Nitriles: : This method uses 2-aminopyridine and nitriles as starting materials. The reaction can be catalyzed by heterogeneous catalysts such as copper oxide-zinc oxide/alumina-titania .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium hypochlorite or lead tetraacetate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, lead tetraacetate, manganese dioxide, PIFA, iodine/potassium iodide.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Copper oxide-zinc oxide/alumina-titania for cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives of the triazolopyrimidine, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound can interfere with cell cycle progression and signal transduction pathways, leading to antiproliferative and anti-inflammatory effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups : The 4-methoxyphenyl group in S1-TP and S3-TP increases electron density, stabilizing oxidation peaks at +1.1 V in voltammetry studies . In contrast, the 4-methylphenyl group in the target compound may exhibit milder electronic effects.
- Solubility: Morpholinomethyl (S3-TP) and piperidinomethyl (S2-TP) substituents improve aqueous solubility compared to chloromethyl (S1-TP) .
- Biological Activity : Metal complexes of 5-methyl derivatives (HmtpO) show antileishmanial activity via NAD+/NADH balance disruption , while chloromethyl-substituted analogs () target fatty acid-binding proteins .
Antileishmanial Activity
- HmtpO-Copper Complexes : Exhibit IC50 values of 20.0 μM (L. infantum) and 22.1 μM (L. braziliensis), comparable to glucantime (18.0–25.6 μM). Activity correlates with structural flexibility and metal ion redox properties .
- Chloromethyl Derivatives: No direct antileishmanial data for the target compound, but analogous 5-(chloromethyl)-2-phenyl derivatives show FABP4 inhibition (IC50 = 28 μM), suggesting divergent structure-activity relationships .
Electrochemical Behavior
- S1-TP vs.
Biological Activity
5-(4-Methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazolopyrimidines, characterized by a triazole ring fused to a pyrimidine structure. Its molecular formula is , and it features a 4-methylphenyl group at the 5-position of the triazole ring and a carbonyl group at the 7-position of the pyrimidine ring. This unique structure contributes to its biological activity.
Research indicates that compounds within the triazolo[1,5-a]pyrimidine family exhibit various biological activities through different mechanisms:
- Anticoagulant Activity : Preliminary studies suggest that this compound may influence thrombin time, indicating potential anticoagulant properties. This effect is significant for developing treatments for thrombotic disorders2.
- Antimicrobial Activity : Similar compounds have shown promise against Mycobacterium tuberculosis (Mtb), suggesting that this compound could be explored as an antitubercular agent. The structural similarities with pyrazolo[1,5-a]pyrimidin-7(4H)-ones enhance this potential2.
Biological Activity Overview
| Activity Type | Description | References |
|---|---|---|
| Anticoagulant | May affect thrombin time; potential for treating thrombotic disorders. | 2 |
| Antimicrobial | Potential activity against Mycobacterium tuberculosis; warrants further investigation. | 2 |
| Antitumor | Related compounds have demonstrated antitumor properties; further studies needed for this compound. | 6 |
| Enzymatic Inhibition | Exhibits enzymatic inhibitory activity relevant to various biological pathways. | 6 |
Case Study 1: Anticoagulant Properties
A study investigating the anticoagulant effects of triazolo[1,5-a]pyrimidines found that specific derivatives could significantly prolong thrombin time in vitro. This suggests that this compound may possess similar properties worth exploring in clinical settings.
Case Study 2: Antitubercular Activity
Research on related compounds has indicated activity against Mtb. Investigations into the structure-activity relationship (SAR) of triazolo[1,5-a]pyrimidines revealed that modifications at specific positions could enhance antimicrobial efficacy. Future studies should focus on optimizing the structure of this compound for improved activity against tuberculosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
